REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:5]=2[CH:6]=[O:7])[CH2:3][CH2:2]1.Cl([O-])=[O:15].[Na+].P([O-])(O)(O)=O.[Na+]>C(O)(C)(C)C.CC(=CC)C.O>[CH:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:5]=2[C:6]([OH:15])=[O:7])[CH2:2][CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C=O)C(=CC=C1)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
422 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
452 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
CC(C)=CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated off
|
Type
|
EXTRACTION
|
Details
|
was extracted with tert butyl methylether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with tert butyl methylether
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was used without any further purification, white solid (412 mg, 75%), MS
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=C(C(=O)O)C(=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |